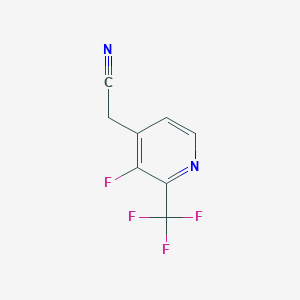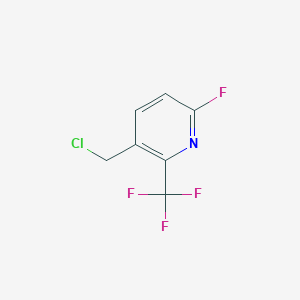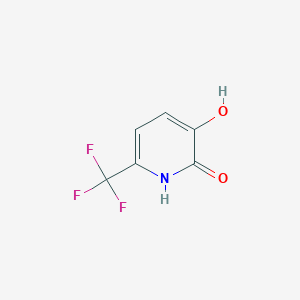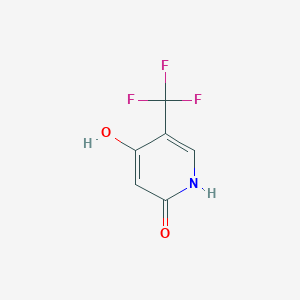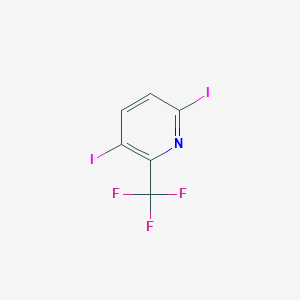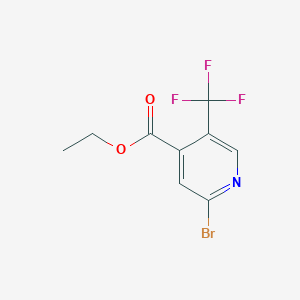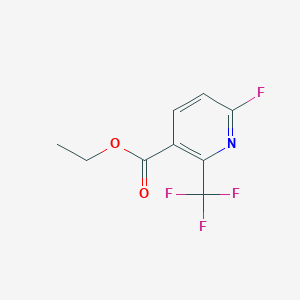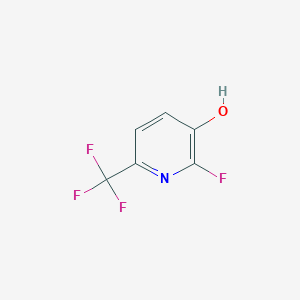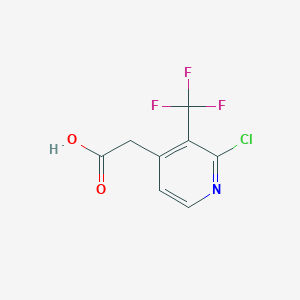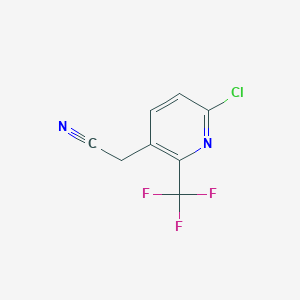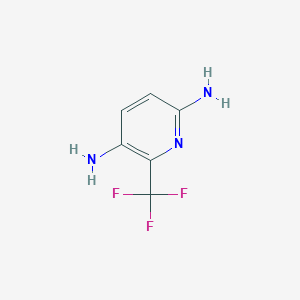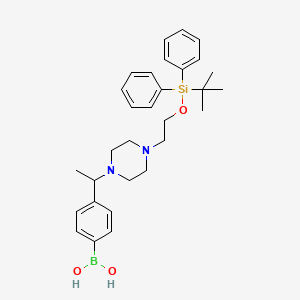
(4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronsäure
Übersicht
Beschreibung
The compound “(4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid” is a chemical substance with the CAS Number: 1704082-49-4 . It has a molecular weight of 516.555 and a molecular formula of C30H41BN2O3Si .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C30H41BN2O3Si . This indicates that it contains 30 carbon atoms, 41 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 605.3±65.0 °C at 760 mmHg . The melting point was not available in the retrieved data . The flash point is 319.8±34.3 °C .Wissenschaftliche Forschungsanwendungen
Entwicklung von Chemosensoren
Die tert-Butyldiphenylsilylgruppe wurde bei der Entwicklung von Chemosensoren verwendet. So konnte beispielsweise ein Chemosensor mit einer ähnlichen Silylgruppe als ratiometrischer Chemosensor für den hochempfindlichen Nachweis von Fluoridionen (F−) in Lösungen dienen .
Antibakterielle Aktivität
Verbindungen mit tert-Butyldiphenylsilylgruppen wurden auf ihre antibakterielle Aktivität gegen verschiedene Bakterienstämme, einschließlich grampositiver und gramnegativer Bakterien, untersucht . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antibakterieller Wirkstoffe hin.
Synthese organischer Verbindungen
Solche Verbindungen dienen als nützliche Bausteine oder Zwischenprodukte bei der Synthese verschiedener neuartiger organischer Verbindungen, einschließlich Amiden, Sulfonamiden und Mannichbasen , die in der pharmazeutischen Chemie von entscheidender Bedeutung sind.
Vorläufer für biologisch aktive Verbindungen
Die tert-Butyldiphenylsilylgruppe wird in Vorläufern für biologisch aktive Naturstoffe verwendet. So wurde beispielsweise eine Verbindung mit dieser Gruppe als potenzieller Vorläufer für Naturstoffe wie Indiacen A und B synthetisiert , die verschiedene biologische Aktivitäten aufweisen.
Zytotoxizitätsstudien
Verbindungen mit tert-Butyldiphenylsilylgruppen wurden für Zytotoxizitätsstudien konzipiert und synthetisiert. Diese Studien messen die zytotoxische Wirkung von Verbindungen auf Zellen, was für die Arzneimittelentwicklung wichtig ist .
Eigenschaften
IUPAC Name |
[4-[1-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41BN2O3Si/c1-25(26-15-17-27(18-16-26)31(34)35)33-21-19-32(20-22-33)23-24-36-37(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,25,34-35H,19-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWJOJGQMIMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



